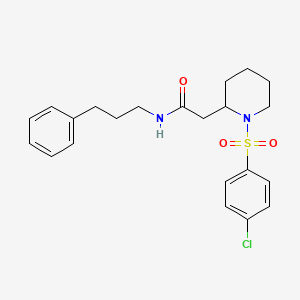

![molecular formula C22H27N3O4S B2440166 N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide CAS No. 951472-29-0](/img/structure/B2440166.png)

N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

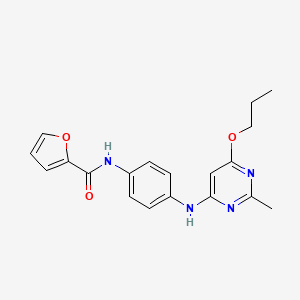

“N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide” is a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, AM1 activates a gene network that is highly similar to that induced by ABA . Treatments with AM1 inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Molecular Structure Analysis

The crystal structure of AM1 in complex with the PYL2 ABA receptor and the HAB1 PP2C was solved, which revealed that AM1 mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 444.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 6 .Applications De Recherche Scientifique

Novel Nanosized N-Sulfonated Brönsted Acidic Catalyst

A study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed efficiency in promoting one-pot synthesis with excellent yields and could be reused several times without loss of catalytic activity, suggesting its utility in green chemistry and potential pharmaceutical applications O. Goli-Jolodar et al., 2016.

Antimicrobial Evaluation of Sulfonate Derivatives

Another research highlighted the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. These compounds, including similar structural frameworks to the one , demonstrated significant antimicrobial activity against a range of bacteria and fungi. This study underscores the potential of such compounds in developing new antimicrobial agents A. Fadda et al., 2016.

Synthesis of 3-Arylsulfonylquinoline Derivatives

Research on the synthesis of 3-arylsulfonylquinoline derivatives through tert-butyl hydroperoxide mediated cycloaddition explored a metal-free method for constructing quinoline rings. This method offers a straightforward route to synthesize quinoline derivatives, which are important in pharmaceutical drug development due to their biological activities Liangliang Zhang et al., 2016.

Pro-apoptotic Effects of Sulfonamide Derivatives

A study on the synthesis and pro-apoptotic effects of new sulfonamide derivatives, including activating p38/ERK phosphorylation in cancer cells, indicates the therapeutic potential of sulfonamide-based compounds. These findings are relevant for cancer research, suggesting avenues for developing novel anticancer therapies A. Cumaoğlu et al., 2015.

Copper-catalysed C-H Bond Sulfonylation

Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides was explored, showcasing a method for selectively modifying quinoline derivatives. This approach highlights the versatility of such compounds in chemical synthesis, providing a pathway for developing compounds with enhanced properties or biological activity Hong-Wen Liang et al., 2015.

Mécanisme D'action

Target of Action

The primary targets of this compound are the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

The compound binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction and the resulting changes help plants to overcome abiotic stresses such as drought, cold, and soil salinity .

Biochemical Pathways

The compound affects the ABA signaling pathway . By binding to the PYR/PYL family of ABA receptors, it inhibits PP2C, which in turn activates downstream ABA signaling . This leads to a series of downstream effects that help the plant resist abiotic stresses .

Result of Action

The molecular and cellular effects of the compound’s action include the activation of a gene network that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to help plants overcome abiotic stresses such as drought, cold, and soil salinity suggests that its efficacy may be influenced by these environmental conditions . .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-3-5-21(26)23-17-7-10-19(11-8-17)30(28,29)24-18-9-12-20-16(15-18)6-13-22(27)25(20)14-4-2/h7-12,15,24H,3-6,13-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLHLXLCPMVHDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2440084.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2440088.png)

![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2440093.png)

![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2440095.png)